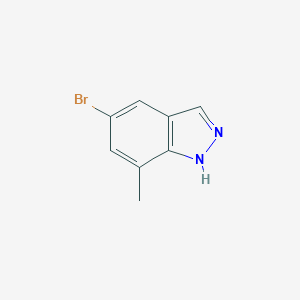

5-bromo-7-methyl-1H-indazole

Descripción

The exact mass of the compound 5-bromo-7-methyl-1H-indazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-bromo-7-methyl-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-7-methyl-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-7-methyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-5-2-7(9)3-6-4-10-11-8(5)6/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUNQFZFHLJLFAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70362546 | |

| Record name | 5-bromo-7-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156454-43-2 | |

| Record name | 5-bromo-7-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-7-methyl-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-7-Methyl-1H-Indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indazole Scaffold

In the landscape of modern medicinal chemistry, the indazole core stands out as a "privileged scaffold"—a molecular framework that is recurrently found in potent, biologically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an ideal anchor for designing molecules that can precisely interact with complex biological targets such as protein kinases. Within this important class of heterocycles, 5-Bromo-7-Methyl-1H-Indazole has emerged as a particularly valuable building block. The strategic placement of the bromine atom at the 5-position offers a versatile handle for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.[1] This reactivity is fundamental to creating libraries of novel compounds for structure-activity relationship (SAR) studies. Simultaneously, the methyl group at the 7-position can influence the molecule's steric and electronic properties, providing an additional vector for optimizing potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of the core physicochemical properties, synthesis, applications, and safe handling of 5-Bromo-7-Methyl-1H-Indazole, grounded in established scientific principles and field-proven insights.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is the bedrock of its effective application in research and development. 5-Bromo-7-Methyl-1H-Indazole is typically supplied as an orange-red or off-white to pink solid, and its key identifiers and properties are summarized below.[2][3]

Table 1: Core Properties of 5-Bromo-7-Methyl-1H-Indazole

| Property | Value | Source(s) |

| CAS Number | 156454-43-2 | [2][4][5] |

| Molecular Formula | C₈H₇BrN₂ | [2] |

| Molecular Weight | 211.06 g/mol | [2] |

| Appearance | Orange-red to Off-white/pink solid | [2][3] |

| Melting Point | 180-186 °C | [6] |

| Boiling Point (Predicted) | 346.2 ± 22.0 °C at 760 mmHg | [2][6] |

| Density (Predicted) | 1.654 ± 0.06 g/cm³ | [6] |

| pKa (Predicted) | 13.13 ± 0.40 | [6] |

| Storage Conditions | Store at 0-8 °C or sealed in a dry place at room temperature. | [2][6] |

Synthesis and Reaction Mechanism

The synthesis of substituted indazoles is a well-established field in organic chemistry, often involving the cyclization of appropriately substituted anilines. A robust and scalable method for preparing 5-Bromo-7-Methyl-1H-Indazole proceeds from 4-bromo-2-methylaniline via a classical diazotization and intramolecular cyclization pathway.

Causality in Experimental Design

The choice of starting material, 4-bromo-2-methylaniline, directly dictates the final substitution pattern of the indazole ring. The reaction proceeds in two main stages: in situ formation of a diazonium salt, followed by an intramolecular cyclization. Acetic anhydride is used to first protect the aniline as an acetanilide. This serves a dual purpose: it moderates the reactivity of the aniline and prevents unwanted side reactions during diazotization. Isoamyl nitrite is chosen as the diazotizing agent under non-aqueous conditions, which often provides cleaner reactions than aqueous sodium nitrite for these types of cyclizations. Potassium acetate acts as a base to facilitate the reaction. The subsequent hydrolysis of the intermediate N-acetylindazole with strong acid is the final step to yield the desired product.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of substituted indazoles.[6]

Materials:

-

4-bromo-2-methylaniline

-

Chloroform

-

Acetic anhydride

-

Potassium acetate

-

Isoamyl nitrite

-

Concentrated Hydrochloric Acid

-

50% Sodium Hydroxide solution

-

Ethyl acetate

-

Heptane

-

Magnesium sulfate

-

Silica gel

-

Celite

Step-by-Step Procedure:

-

Acetylation: In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L). To this solution, carefully add acetic anhydride (0.109 L) while maintaining the temperature below 40°C. Stir the resulting solution for approximately 50 minutes.

-

Diazotization and Cyclization: To the reaction mixture, add potassium acetate (14.6 g) followed by isoamyl nitrite (0.147 L). Heat the solution to reflux (approx. 68°C) and maintain for 20 hours.

-

Workup and Hydrolysis: Cool the reaction to 25°C. Remove the volatile components under reduced pressure (30 mmHg, 30-40°C). Add water (225 mL) in portions and continue distillation to remove residual volatiles via azeotropic distillation. Transfer the remaining product mass back to the reaction vessel using a small amount of water (50 mL) and add concentrated hydrochloric acid (400 mL). Heat the mixture to 50-55°C and add another 100 mL of concentrated HCl in portions over 2 hours to effect hydrolysis.

-

Neutralization and Extraction: Cool the solution to 20°C. Carefully neutralize the mixture by adding 50% sodium hydroxide solution (approx. 520 g) while keeping the temperature below 37°C, until a pH of 11 is reached. Add water (100 mL) and ethyl acetate (350 mL) and filter the mixture through a pad of Celite. Separate the organic and aqueous layers. Extract the aqueous phase twice more with ethyl acetate (2 x 200 mL).

-

Purification: Combine all organic layers and wash with brine (240 mL). Filter the solution through another Celite pad. Dry the organic solution over magnesium sulfate, filter, and pass it through a pad of silica gel (45 g) using ethyl acetate as the eluent.

-

Isolation: Concentrate the eluant by rotary evaporation. During this process, add a total of 0.45 L of heptane to facilitate precipitation of the product. Continue distillation until only dry solids remain. Slurry the solids with heptane (0.1 L), filter, and dry under vacuum at 45°C to yield the final product, 5-Bromo-7-Methyl-1H-Indazole.[6]

Synthesis Workflow Diagram

Caption: A simplified workflow for the synthesis of 5-Bromo-7-Methyl-1H-Indazole.

Applications in Drug Discovery and Materials Science

The utility of 5-Bromo-7-Methyl-1H-Indazole is primarily driven by its role as a versatile intermediate in the synthesis of high-value compounds.[3]

Oncology: A Scaffold for Kinase Inhibitors

The indazole scaffold is a cornerstone in the development of targeted kinase inhibitors.[7] Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways regulating growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets. Indazole derivatives have been successfully developed into approved anti-cancer drugs like Axitinib and Pazopanib.[8]

5-Bromo-7-Methyl-1H-Indazole serves as a precursor for novel kinase inhibitors that function as competitive inhibitors at the ATP-binding site of these enzymes.[7] The bromine atom at the C5 position is an ideal attachment point for various aryl or heteroaryl groups via Suzuki, Stille, or other cross-coupling reactions. This allows medicinal chemists to systematically explore the chemical space around the indazole core to optimize interactions with the target kinase, thereby enhancing potency and selectivity.[1]

Caption: Role of 5-Bromo-7-Methyl-1H-Indazole in kinase inhibitor discovery.

Other Therapeutic Areas and Research Applications

Beyond oncology, this compound and its derivatives are explored in:

-

Neurology: As intermediates for agents targeting neurological disorders.[3]

-

Biological Research: To create molecular probes for studying the mechanisms of enzymes and receptors, which can elucidate disease pathways.[3][9]

-

Agrochemicals: Investigated for potential use in developing novel pesticides and crop protection agents.[3][9]

-

Materials Science: Explored for creating advanced materials with unique electronic properties, such as organic semiconductors.[3][9]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 5-Bromo-7-Methyl-1H-Indazole is essential to ensure personnel safety. The following information is derived from available Safety Data Sheets (SDS).[2][4]

Table 2: Hazard and Safety Information

| Category | Information |

| Pictograms | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P317: IF SWALLOWED: Get medical help.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Personal Protective Equipment (PPE) | Safety glasses with side-shields, impervious gloves (e.g., nitrile), lab coat. Use a full-face respirator if exposure limits are exceeded or irritation is experienced. |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. Recommended storage at 0-8°C.[2] |

| Disposal | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. |

Self-Validating Protocol for Safe Handling:

-

Preparation: Before handling, review the full Safety Data Sheet (SDS). Ensure that an appropriate fume hood is available and functioning correctly. Locate the nearest eyewash station and safety shower.

-

Donning PPE: Wear all required PPE, including safety glasses, a lab coat, and chemically resistant gloves.

-

Dispensing: Conduct all weighing and transfers of the solid material within a fume hood to prevent inhalation of dust.

-

In Case of Exposure: If the substance comes into contact with skin, wash immediately with plenty of water. If it enters the eyes, rinse cautiously with water for several minutes.[2] If inhaled, move the person to fresh air.[2] In all cases of significant exposure, or if symptoms develop, seek immediate medical attention.

-

Storage: After use, ensure the container is tightly sealed and return it to the designated, temperature-controlled storage area.

-

Decontamination: Clean the work area and any contaminated equipment thoroughly after the procedure is complete.

By adhering to these guidelines, researchers can safely and effectively utilize 5-Bromo-7-Methyl-1H-Indazole in their synthetic and drug discovery endeavors.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Strategic Importance of 5-Bromo-7-methyl-1H-indazole in Modern Synthesis. Retrieved from [Link]

-

Eureka | Patsnap. (n.d.). Synthetic process of 5-bromo-7-azaindole. Retrieved from [Link]

- Google Patents. (n.d.). CN109081840B - Preparation method of 5-bromo-7-azaindole.

- Google Patents. (n.d.). CN113045475A - Preparation method of 5-bromo-7-methylindole.

- Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

-

Kamal, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Retrieved from [Link]

Sources

- 1. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]

- 2. 5-BROMO-7-METHYL-1H-INDAZOLE - Safety Data Sheet [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. 156454-43-2|5-Bromo-7-methyl-1H-indazole|BLD Pharm [bldpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jk-sci.com [jk-sci.com]

Solubility Profile of 5-bromo-7-methyl-1H-indazole: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers

Introduction: The Critical Role of Solubility

5-bromo-7-methyl-1H-indazole is a heterocyclic compound of significant interest in medicinal chemistry, serving as a vital building block in the synthesis of novel therapeutic agents, particularly in oncology and neurology.[1] The successful progression of such compounds from laboratory synthesis to clinical application is profoundly dependent on a thorough understanding of their physicochemical properties, with solubility being paramount. Solubility dictates the choice of solvents for synthesis and purification, influences reaction kinetics, and is a critical determinant of a drug candidate's bioavailability and formulation feasibility. This guide provides the theoretical framework and practical methodologies to comprehensively characterize the solubility of 5-bromo-7-methyl-1H-indazole.

Molecular Profile and Predicted Solubility Behavior

To understand the solubility of 5-bromo-7-methyl-1H-indazole, we must first examine its molecular structure and inherent chemical properties.

Known Physicochemical Properties:

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₇BrN₂ | [1][2] |

| Molecular Weight | 211.06 g/mol | [1][2] |

| Appearance | Orange-red solid | [1] |

| Melting Point | 180-186 °C | [3] |

| Boiling Point | 346.2 °C (Predicted) | [2][3] |

| Density | 1.654 g/cm³ (Predicted) |[2][3] |

Structural Analysis: The molecule's structure features a polar indazole ring system, which contains two nitrogen atoms capable of acting as hydrogen bond acceptors and one N-H group that can act as a hydrogen bond donor. This core structure is appended with a bromine atom and a methyl group.

-

Polarity: The indazole core imparts significant polarity and the capacity for hydrogen bonding.

-

Non-Polar Contributions: The bromine atom and the methyl group introduce lipophilic (non-polar) character, which will influence its interaction with non-polar solvents.

This duality suggests that 5-bromo-7-methyl-1H-indazole will exhibit nuanced solubility, favoring solvents that can engage with its polar functionalities while accommodating its non-polar regions. The guiding principle for predicting this behavior is the axiom "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[4]

The Theoretical Framework of Solubility in Organic Solvents

Organic solvents are typically classified based on their polarity, which is often quantified by the dielectric constant.[5] They are broadly divided into three categories that determine their dissolving power.[6][7]

-

Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[7] They are highly effective at solvating ions and polar molecules that can participate in hydrogen bonding.

-

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetonitrile, and acetone have large dipole moments but lack O-H or N-H bonds.[5] They are strong hydrogen bond acceptors but cannot donate hydrogen bonds. They are excellent for dissolving a wide range of polar organic compounds.

-

Non-Polar Solvents: These solvents, including hexanes, toluene, and benzene, have low dielectric constants and minimal dipole moments.[5] They interact primarily through weaker van der Waals forces and are best suited for dissolving non-polar, lipophilic compounds.[7]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6, width=10, height=3]; node [shape=box, style="filled,rounded", margin=0.2]; edge [penwidth=2];

} Solubility Prediction Based on "Like Dissolves Like".

Based on its structure, 5-bromo-7-methyl-1H-indazole is expected to be most soluble in polar aprotic and polar protic solvents that can effectively solvate its indazole ring. Its solubility in non-polar solvents is predicted to be low. Indirect evidence from the synthesis of the related compound 5-bromo-1H-indazole shows it is soluble in ethyl acetate but is precipitated from solution using heptane, supporting this hypothesis.[8]

Predicted Qualitative Solubility:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

|---|---|---|---|

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions with the N-H and N atoms of the indazole ring. |

| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | High | Strong dipole-dipole interactions and hydrogen bonding acceptance. |

| "Borderline" Aprotic | Dichloromethane (DCM), Ethyl Acetate | Moderate to High | Good balance of polarity to interact with the indazole ring and accommodate the lipophilic groups. |

| Non-Polar | Toluene, Hexanes, Heptane | Low | Insufficient polarity to overcome the crystal lattice energy of the solid compound. |

Experimental Protocols for Solubility Determination

The following protocols provide a systematic approach to first screen for and then quantify the solubility of 5-bromo-7-methyl-1H-indazole.

dot graph TD { graph [splines=ortho, nodesep=0.4, ranksep=0.5, width=10, height=4.5]; node [shape=box, style="filled,rounded", margin=0.2, fontcolor="#FFFFFF"];

} Workflow for Experimental Solubility Assessment.

Protocol 1: Rapid Qualitative Solubility Assessment

This protocol provides a quick method to classify solubility in a range of solvents.[9][10]

Objective: To rapidly determine if the compound is soluble, partially soluble, or insoluble in a variety of solvents at room temperature.

Materials:

-

5-bromo-7-methyl-1H-indazole

-

Vials (e.g., 1.5 mL glass vials)

-

Selection of organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Hexane)

-

Vortex mixer

Procedure:

-

Place approximately 1-2 mg of 5-bromo-7-methyl-1H-indazole into a small, dry vial.

-

Add 0.5 mL of the selected solvent to the vial.

-

Cap the vial securely and vortex vigorously for 1-2 minutes.

-

Visually inspect the vial against a contrasting background.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Record the observations for each solvent tested.

Protocol 2: Quantitative Solubility Determination by the Shake-Flask Method

This is the gold-standard method for determining equilibrium solubility.[11]

Objective: To determine the precise saturation solubility of the compound in a given solvent at a specific temperature.

Materials:

-

5-bromo-7-methyl-1H-indazole

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks

-

Analytical instrumentation (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

-

Add an excess amount of 5-bromo-7-methyl-1H-indazole to a vial (ensure solid will remain after equilibrium is reached).

-

Accurately pipette a known volume of the chosen solvent (e.g., 5.0 mL) into the vial.

-

Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24-48 hours is typical, though this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for several hours to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe. Avoid disturbing the solid material.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove all undissolved micro-particles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of your analytical method.

-

Quantify the concentration of the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV).

-

Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Application of Solubility Data in Research and Development

The experimentally determined solubility profile is not merely academic; it directly informs critical decisions in the drug development pipeline:

-

Process Chemistry: The choice of solvents for large-scale synthesis and purification is guided by solubility data. A solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature is ideal for recrystallization.[12]

-

Formulation Science: For preclinical studies, the compound often needs to be dissolved in a vehicle for administration. High solubility in pharmaceutically acceptable solvents like DMSO or ethanol/water mixtures is highly desirable.

-

Troubleshooting: Unexpected precipitation during a reaction or workup can often be understood and resolved by referencing the compound's solubility in the solvents and anti-solvents being used.

Conclusion

References

- 5-BROMO-7-METHYL-1H-INDAZOLE Chemical Properties. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0871959.htm]

- Polar Protic and Aprotic Solvents. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/07%3A_Alkyl_Halides_and_Nucleophilic_Substitution/7.05%3A_Solvents_in_Nucleophilic_Substitution_Reactions/Polar_Protic_and_Aprotic_Solvents]

- Organic Solvents: Complete Guide, Industrial Uses & Safety. DC Fine Chemicals. [URL: https://www.dcfinechemicals.com/en/organic-solvents-complete-guide-industrial-uses-safety]

- Experiment 1: Determination of Solubility Class. [URL: https://www.uco.edu/cms/files/jd-dvorak/experiment-1-solubility.pdf]

- Procedure For Determining Solubility of Organic Compounds. Scribd. [URL: https://www.scribd.com/document/329432822/Procedure-For-Determining-Solubility-of-Organic-Compounds]

- Reagents & Solvents: Solvents and Polarity. University of Rochester Department of Chemistry. [URL: https://www.sas.rochester.edu/chm/resource/solvents-and-polarity.html]

- Polarity of Solvents. URL: [https://www.arnev.com/images/800-Polarity-of-Solvents-Chart.jpg]

- Experiment: Solubility of Organic & Inorganic Compounds. [URL: https://www.csus.edu/indiv/m/mackj/chem5/solubility.pdf]

- How To Determine Solubility Of Organic Compounds? Chemistry For Everyone. YouTube. [URL: https://www.youtube.

- How to determine the solubility of organic compounds. Quora. [URL: https://www.quora.com/How-can-you-determine-the-solubility-of-organic-compounds]

- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2012/04/27/polar-protic-polar-aprotic-nonpolar-all-about-solvents/]

- Synthesis routes of 5-bromo-1H-indazole. Benchchem. [URL: https://www.benchchem.com/synthesis/53857-57-1]

- 5-BROMO-7-METHYL-1H-INDAZOLE | 156454-43-2. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB0871959_EN.htm]

- 5-Bromo-7-methyl-1H-indazole. Chem-Impex International. [URL: https://www.chemimpex.com/products/5-bromo-7-methyl-1h-indazole]

- 5-Bromo-4-fluoro-1-methyl-1H-indazole. ChemScene. [URL: https://www.chemscene.com/products/5-Bromo-4-fluoro-1-methyl-1H-indazole-CS-0141873.html]

- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents. [URL: https://patents.google.

- 5-Bromo-1H-indazole 97. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/702293]

- Factors Affecting Solubility. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/General_Chemistry/Map%3A_General_Chemistry_(Petrucci_et_al.)/13%3A_Solutions_and_their_Physical_Properties/13.03%3A_Factors_Affecting_Solubility]

- What are the factors that affect solubility?. AAT Bioquest. [URL: https://www.aatbio.

- Biochemistry, Dissolution and Solubility. NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution/]

- 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [URL: https://www.ascendiapharma.com/blog/4-factors-affecting-solubility-of-drugs/]

- Solubility and Factors Affecting Solubility. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Courses/College_of_the_Canyons/CHEM_151/11%3A_Solutions/11.03%3A_Solubility_and_Factors_Affecting_Solubility]

- 156454-43-2|5-Bromo-7-methyl-1H-indazole|BLD Pharm. [URL: https://www.bldpharm.com/products/156454-43-2.html]

- Buy 5-Bromo-7-methyl-1H-indazole from HANGZHOU LEAP CHEM CO., LTD. ECHEMI. [URL: https://www.echemi.com/products/5-bromo-7-methyl-1h-indazole_156454-43-2_350615.html]

- 465529-57-1|5-Bromo-1-methyl-1H-indazole|BLD Pharm. [URL: https://www.bldpharm.com/products/465529-57-1.html]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. 5-BROMO-7-METHYL-1H-INDAZOLE CAS#: 156454-43-2 [amp.chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. brofind.com [brofind.com]

- 8. benchchem.com [benchchem.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scribd.com [scribd.com]

- 11. quora.com [quora.com]

- 12. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to 5-Bromo-7-Methyl-1H-Indazole: Synthesis, Properties, and Applications in Drug Discovery

Introduction

In the landscape of medicinal chemistry and pharmaceutical development, the indazole scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1] Among its many derivatives, 5-Bromo-7-methyl-1H-indazole has emerged as a particularly valuable building block.[2][3] Its strategic substitution with a bromine atom and a methyl group provides medicinal chemists with versatile handles for molecular elaboration, enabling the systematic exploration of structure-activity relationships (SAR).[2][3] This guide provides an in-depth examination of 5-bromo-7-methyl-1H-indazole, covering its fundamental properties, synthetic methodologies, and critical applications, with a focus on its role in accelerating the discovery of novel therapeutics.

Core Molecular and Physicochemical Properties

5-Bromo-7-methyl-1H-indazole is an orange-red solid compound whose structural features are pivotal to its chemical reactivity and utility.[4] The indazole core offers a rigid bicyclic framework, while the bromine atom at the 5-position serves as a versatile point for functionalization, most notably through palladium-catalyzed cross-coupling reactions.[3] The methyl group at the 7-position influences the molecule's steric and electronic properties.

A summary of its key physicochemical properties is presented below:

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇BrN₂ | [4][5][6] |

| Molecular Weight | 211.06 g/mol | [4][5][6] |

| CAS Number | 156454-43-2 | [4][5] |

| Appearance | Orange-red solid | [4] |

| Melting Point | 184-185°C | [5] |

| Boiling Point | 346.2°C at 760 mmHg | [5] |

| Density | 1.654 g/cm³ | [5] |

| Purity | ≥ 96% (HPLC) | [4] |

Synthesis of the Indazole Scaffold: A Methodological Overview

The synthesis of the indazole core can be achieved through various methods, often involving the cyclization of ortho-substituted phenyl precursors.[1] A common and effective strategy for creating substituted indazoles involves the reaction of an appropriately substituted benzaldehyde with hydrazine.[7]

Exemplary Protocol: Synthesis of 5-Bromo-1H-indazole from 5-Bromo-2-fluorobenzaldehyde

This protocol illustrates a representative synthesis for a related bromo-indazole, demonstrating the core chemical logic that can be adapted for 5-bromo-7-methyl-1H-indazole, which would start from a corresponding 5-bromo-2-fluoro-3-methylbenzaldehyde precursor.

Causality Behind Experimental Choices:

-

Reactants: 2-fluorobenzaldehyde is an excellent starting material. The fluorine atom is a good leaving group, facilitating the intramolecular nucleophilic aromatic substitution by the hydrazine nitrogen to form the pyrazole ring of the indazole system. Hydrazine hydrate serves as the source of the two adjacent nitrogen atoms required for the indazole core.

-

Reflux Conditions: Heating the reaction mixture under reflux provides the necessary activation energy for the condensation and subsequent cyclization reactions to proceed at a reasonable rate.

-

Work-up Procedure: The evaporation of excess hydrazine is crucial as it is a reactive and corrosive reagent. The subsequent extraction with ethyl acetate isolates the desired organic product from inorganic byproducts and water. Washing with brine helps to remove residual water from the organic layer before drying with sodium sulfate.

-

Purification: Flash column chromatography is a standard purification technique used to separate the target compound from any unreacted starting materials or side products, yielding a high-purity final product.

Step-by-Step Methodology: [7]

-

To a round-bottom flask, add 5-bromo-2-fluorobenzaldehyde (2.0 g, 9.85 mmol).

-

Add hydrazine (10 mL) to the flask.

-

Heat the reaction mixture under gentle reflux for 4 hours.

-

After cooling, evaporate the excess hydrazine under reduced pressure.

-

Add ethyl acetate (200 mL) to the residue and transfer to a separatory funnel.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and evaporate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography to yield the desired 5-bromo-1H-indazole.

Synthesis Workflow Diagram

Caption: Workflow for a representative bromo-indazole synthesis.

Applications in Research and Drug Development

5-Bromo-7-methyl-1H-indazole is a versatile intermediate with significant applications in pharmaceutical and biological research.[2][4] Its utility stems from the ability to use the bromine atom as a synthetic handle for introducing diverse chemical moieties, thereby generating libraries of compounds for screening.

-

Pharmaceutical Development: The compound is a crucial intermediate in synthesizing novel pharmaceuticals.[2][4] It is particularly prominent in the development of anti-cancer agents, where indazole derivatives have been shown to inhibit specific pathways in cancer cells.[2][4] Its structural framework is also leveraged in creating new therapeutic agents for neurological disorders.[3][4]

-

Biological Research: Researchers use this molecule to study the mechanisms of action of various indazole derivatives.[2][4] This research contributes to a deeper understanding of disease processes and helps identify new potential therapeutic targets.[4]

-

Agrochemicals: The indazole scaffold is explored for its potential in developing new agrochemicals, aiming to enhance crop resistance to pests and diseases.[2]

-

Material Science: The compound is also investigated for its properties in creating novel materials, such as specialized polymers and coatings.[4]

Role in the Drug Discovery Pipeline

Caption: Role of the intermediate in the drug discovery process.

Safety, Handling, and Storage

Proper handling and storage are essential when working with 5-Bromo-7-methyl-1H-indazole. The compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.

-

Hazard Identification: May cause skin and eye irritation.[5] Avoid breathing dust, fume, gas, mist, vapors, or spray.[5]

-

First Aid Measures:

-

Storage: Store in a cool, dry, and well-ventilated area. Recommended storage is at 0-8 °C.[4] Keep the container tightly closed and store locked up.[5]

-

Disposal: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[5]

Conclusion

5-Bromo-7-methyl-1H-indazole is more than just a chemical compound; it is a strategic tool in the arsenal of medicinal chemists and materials scientists. Its well-defined structure, combined with the versatile reactivity of the bromine substituent, makes it an invaluable intermediate for the synthesis of complex molecules.[3] From developing next-generation cancer therapies to creating novel materials, the applications of this indazole derivative are extensive and continue to grow. As research pushes the boundaries of science, the importance of such key building blocks will undoubtedly increase, paving the way for future innovations.

References

-

The Strategic Importance of 5-Bromo-7-methyl-1H-indazole in Modern Synthesis. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. [Link]

-

SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 - EPO. [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 5-BROMO-7-METHYL-1H-INDAZOLE - Safety Data Sheet [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. benchchem.com [benchchem.com]

synthesis and characterization of 5-bromo-7-methyl-1H-indazole

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-7-Methyl-1H-Indazole

Prepared by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the (CAS No: 156454-43-2). This molecule is a valuable heterocyclic building block in medicinal chemistry, recognized as a key intermediate in the development of novel therapeutic agents, particularly in oncology.[1][2] This document details a robust and logical synthetic pathway, provides step-by-step experimental protocols, and outlines the analytical techniques required for structural verification and purity assessment. The content is designed for researchers, chemists, and drug development professionals engaged in organic synthesis and pharmaceutical research.

Introduction and Strategic Importance

5-Bromo-7-methyl-1H-indazole is a substituted indazole, a class of bicyclic heteroaromatic compounds that are considered "privileged structures" in drug discovery due to their ability to interact with a wide range of biological targets.[3] The specific substitution pattern of this molecule—a bromine atom at the C5 position and a methyl group at the C7 position—offers significant strategic advantages for medicinal chemists.

-

The Bromine Handle: The bromine atom at the C5 position serves as a versatile synthetic handle. It is ideally positioned for post-synthesis modification via a multitude of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig). This allows for the systematic introduction of diverse functional groups to explore the structure-activity relationship (SAR) of derivative compounds.

-

The Methyl Group: The methyl group at C7 provides steric and electronic influence, which can modulate the binding affinity and metabolic stability of drug candidates.

-

Pharmaceutical Relevance: This compound is a known key intermediate in the synthesis of potent therapeutics, including targeted anti-cancer agents like Trametinib, a MEK inhibitor.[4] Its stable and reactive nature makes it an ideal starting point for the development of new chemical entities.[1][2]

This guide will focus on a logical and field-proven synthetic approach, starting from commercially available precursors and proceeding through well-established, high-yielding chemical transformations.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical approach to synthesizing substituted indazoles often involves the construction of the pyrazole ring onto a pre-functionalized benzene ring. Our proposed synthesis begins with a commercially available substituted aniline and proceeds through a sequence of diazotization and cyclization, a classic and reliable method for indazole formation.

The chosen starting material is 4-bromo-2-methyl-6-nitroaniline . This precursor contains all the necessary atoms in the correct relative positions, simplifying the synthetic challenge to a key cyclization step. The overall workflow is outlined below.

Caption: Synthetic workflow from a substituted aniline precursor.

Detailed Experimental Protocols

This section provides a self-validating, step-by-step protocol for the synthesis. Causality for each step is explained to ensure reproducibility and understanding.

Safety Preamble: All operations should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. Diazonium salts are potentially explosive, especially when isolated in a dry state. Never isolate the diazonium salt intermediate. The protocol is designed for an in situ reaction where the intermediate is consumed as it is formed.

Protocol: Synthesis of 5-Bromo-7-Methyl-1H-Indazole

Objective: To synthesize 5-bromo-7-methyl-1H-indazole from 4-bromo-2-methyl-6-nitroaniline.

Materials:

-

4-Bromo-2-methyl-6-nitroaniline (1.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂) (1.1 eq)

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Preparation of the Amine Solution:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, carefully add concentrated sulfuric acid (approx. 4 mL for every 1 g of starting material).

-

Cool the acid to 0-5 °C in an ice-water bath.

-

Slowly add 4-bromo-2-methyl-6-nitroaniline (1.0 eq) in small portions, ensuring the temperature does not exceed 10 °C. Stir the resulting slurry until all the solid has dissolved, which may take 15-20 minutes. The aniline is protonated by the strong acid to form a soluble salt, preparing it for diazotization.

-

-

Diazotization (Formation of the Diazonium Salt):

-

In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

-

While maintaining the temperature of the aniline solution between 0 °C and 5 °C, add the sodium nitrite solution dropwise via a dropping funnel over 30-45 minutes.

-

Causality: The reaction of the protonated amine with nitrous acid (formed in situ from NaNO₂ and H₂SO₄) generates the aryl diazonium salt. This is a classic transformation for converting aromatic amines into excellent leaving groups (N₂).[5][6] Keeping the temperature low is critical to prevent the premature decomposition of the unstable diazonium salt.[7]

-

-

Intramolecular Cyclization:

-

After the addition of sodium nitrite is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.

-

Slowly allow the reaction mixture to warm to room temperature. You may observe gas evolution (N₂).

-

Gently heat the mixture to 50-60 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Causality: This step is a type of intramolecular electrophilic aromatic substitution. The diazonium group is a potent electrophile, and it is attacked by the electron-rich aromatic ring, leading to cyclization and the formation of the indazole core with the expulsion of a proton. The nitro group, while deactivating, directs the cyclization to the correct position. The subsequent (or concurrent) tautomerization of the nitro group and elimination leads to the final aromatic indazole system.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and carefully pour it onto a generous amount of crushed ice in a large beaker. This quenches the reaction and precipitates the crude product.

-

Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8. Be cautious as this will cause significant CO₂ evolution.

-

Extract the product from the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash them sequentially with deionized water (1 x 50 mL) and brine (1 x 50 mL). The washes remove residual acid, base, and inorganic salts.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification:

-

The crude product, typically an orange or brown solid, can be purified by either recrystallization (e.g., from an ethanol/water or toluene/hexane mixture) or by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

-

Purification should yield 5-bromo-7-methyl-1H-indazole as an orange-red solid.[1]

-

Characterization and Data Analysis

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques should be employed. The expected results are summarized below.

Table 1: Physicochemical and Spectroscopic Data

| Parameter | Expected Value/Observation |

| CAS Number | 156454-43-2[8] |

| Molecular Formula | C₈H₇BrN₂[8] |

| Molecular Weight | 211.06 g/mol [8] |

| Appearance | Orange-red solid[1] |

| Purity (HPLC) | ≥96-98%[1][9] |

| ¹H NMR | See Table 2 for predicted chemical shifts. |

| ¹³C NMR | See Table 3 for predicted chemical shifts. |

| Mass Spec (ESI-MS) | Expected [M+H]⁺ at m/z 210.9, 212.9 (approx. 1:1 ratio) |

Rationale for Mass Spectrometry Data: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance. Therefore, the mass spectrum will exhibit a characteristic doublet for any fragment containing a bromine atom, with the peaks separated by 2 Da and having roughly equal intensity. This isotopic signature is a powerful diagnostic tool for confirming the presence of bromine in the molecule.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.3 | Broad Singlet | 1H | NH | The indazole N-H proton is acidic and often appears as a broad signal at a very downfield chemical shift. |

| ~8.15 | Singlet | 1H | C3-H | The proton at the C3 position of the indazole ring typically appears as a singlet in this region. |

| ~7.70 | Singlet (or narrow d) | 1H | C4-H | Aromatic proton adjacent to the bromine atom. |

| ~7.30 | Singlet (or narrow d) | 1H | C6-H | Aromatic proton between the bromine and methyl-bearing carbon. |

| ~2.50 | Singlet | 3H | C7-CH₃ | The methyl group protons will appear as a sharp singlet. This value aligns with typical methyl groups on an aromatic ring. |

Note: NMR chemical shifts are predictions based on analogous structures and may vary slightly based on solvent and experimental conditions.[10][11][12]

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~140.5 | C7a |

| ~134.0 | C3 |

| ~129.0 | C6 |

| ~125.5 | C4 |

| ~122.0 | C7 |

| ~115.0 | C5 (C-Br) |

| ~112.0 | C3a |

| ~16.5 | CH₃ |

Mechanistic Insights

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The key transformation in this synthesis is the formation of the indazole ring from the diazonium salt intermediate.

Caption: Key mechanistic steps of the indazole ring-closing reaction.

The reaction is an example of an intramolecular Sandmeyer-type reaction or, more broadly, a Pschorr-type cyclization.[5][13]

-

Diazonium Formation: The starting aniline is converted to a highly electrophilic diazonium salt.

-

Electrophilic Attack: The diazonium nitrogen acts as a powerful electrophile. The adjacent benzene ring, acting as a nucleophile, attacks the terminal nitrogen atom. This intramolecular attack is favored due to the proximity of the reacting groups.

-

Cyclization and Rearomatization: The attack forms a new five-membered ring fused to the benzene ring. This intermediate is not aromatic. To regain the stability of an aromatic system, the molecule expels a proton (H⁺) from the carbon where the attack occurred, leading to the formation of the stable, aromatic indazole ring system.

Conclusion

This guide has presented a comprehensive and scientifically grounded methodology for the . By employing a well-established synthetic route based on the cyclization of a diazonium salt, researchers can reliably produce this valuable intermediate. The strategic placement of the bromine and methyl groups makes this compound a cornerstone for building diverse libraries of molecules for drug discovery, particularly in the pursuit of new cancer therapies. The detailed protocols and characterization data provided herein serve as a trusted resource for chemists in both academic and industrial settings.

References

- Vertex AI Search. (2024). Synthesis of Substituted Indazoles using a Flow Reactor.

- BenchChem. (2025). Synthetic Routes to Substituted 2H-Indazoles: Application Notes and Protocols.

- Organic Chemistry Portal. Indazole synthesis.

- ResearchGate. Synthetic route to spiro-3H-indazoles and fused-2H-indazoles.

- Organic Letters. (2011). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones.

- Google Patents. (CN109336884B). Method for synthesizing trametinib key intermediate.

- Wikipedia. Sandmeyer reaction.

- Chem-Impex. 5-Bromo-7-methyl-1H-indazole.

- BenchChem. Synthesis routes of 5-bromo-1H-indazole.

- Guidechem. How to Prepare 1H-Indazole,7-broMo-5-Methoxy-.

- BLD Pharm. 156454-43-2|5-Bromo-7-methyl-1H-indazole.

- Wiley-VCH. (2007). Supporting Information.

- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.

- OC Lectures. (2020). Sandmeyer Reaction.

- ChemicalBook. 5-BROMO-7-METHYL-1H-INDAZOLE.

- ChemicalBook. 7-Bromo-1H-indazole synthesis.

- MDPI. (2020). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate.

- ChemScene. 5-Bromo-4-fluoro-1-methyl-1H-indazole.

- Google Patents. (CN113045475A). Preparation method of 5-bromo-7-methylindole.

- Google Patents. (CN109336884A). A method of synthesis Trimetinib key intermediate.

- Organic Chemistry Portal. Sandmeyer Reaction.

- European Patent Office. (EP1633750). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES.

- ChemicalBook. 5-bromo-1H-indazole(53857-57-1) 1H NMR.

- Chemrio. 5-Bromo-7-methyl-1H-indazole.

- Chemspace. (2025). 5-Bromo-7-methyl-1H-indazole: Your Key Intermediate for Pharmaceutical Innovation.

- Santa Cruz Biotechnology. 5-Bromo-7-methyl-1H-indazole.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. scbt.com [scbt.com]

- 9. chemscene.com [chemscene.com]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. mdpi.com [mdpi.com]

- 12. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]

- 13. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

The Indazole Nucleus as a Privileged Scaffold in Kinase Inhibition: A Technical Guide to the Biological Targets of 5-Bromo-7-Methyl-1H-Indazole Derivatives

Introduction: The Strategic Importance of the Indazole Core

In the landscape of modern medicinal chemistry, the indazole scaffold has emerged as a "privileged structure," a molecular framework that demonstrates a remarkable capacity for binding to a diverse range of biological targets with high affinity.[1] This bicyclic heteroaromatic system, consisting of a benzene ring fused to a pyrazole ring, serves as a versatile foundation for the development of potent and selective therapeutic agents. Its utility is particularly pronounced in the field of oncology, where numerous indazole-containing molecules have been successfully developed as kinase inhibitors.[2][3] The 5-bromo-7-methyl-1H-indazole moiety, the focus of this guide, represents a key intermediate in the synthesis of such inhibitors. The strategic placement of the bromine atom at the 5-position provides a crucial handle for synthetic elaboration, typically via palladium-catalyzed cross-coupling reactions, allowing for the systematic exploration of structure-activity relationships (SAR).[4] The methyl group at the 7-position can also influence the compound's steric and electronic properties, further enabling the fine-tuning of its biological activity.

This technical guide will provide an in-depth exploration of the primary biological targets of derivatives synthesized from the 5-bromo-7-methyl-1H-indazole core. We will delve into the mechanistic rationale behind targeting these proteins, present quantitative data for exemplary compounds, and provide detailed, field-proven experimental protocols for target validation and characterization.

Primary Biological Target Class: Protein Kinases

The vast majority of biologically active compounds derived from the 5-bromo-7-methyl-1H-indazole scaffold are designed as protein kinase inhibitors.[5] Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction by catalyzing the phosphorylation of specific substrate proteins. This process acts as a molecular switch, regulating a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[3] In many cancers, the aberrant activity of certain kinases is a key driver of tumorigenesis, making them highly attractive targets for therapeutic intervention.[6] Indazole derivatives have proven to be particularly effective as ATP-competitive inhibitors, where they occupy the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.[7]

Aurora A Kinase: A Master Regulator of Mitosis

Mechanistic Rationale: Aurora A kinase is a serine/threonine kinase that plays a pivotal role in the regulation of mitosis.[8] It is involved in several critical mitotic events, including centrosome maturation and separation, bipolar spindle assembly, and chromosome alignment.[9] Overexpression of Aurora A is a common feature in many human cancers and is often correlated with a poor prognosis.[10] Its critical role in cell division makes it a compelling target for anti-cancer therapy, as its inhibition can lead to mitotic arrest and subsequent apoptosis in cancer cells.[11]

Exemplary Derivatives and In Vitro Activity: While a direct synthetic pathway from 5-bromo-7-methyl-1H-indazole to the potent Aurora A inhibitor MK-8745 has not been explicitly published, the synthesis of closely related indazole-based Aurora kinase inhibitors is well-documented.[12][13] MK-8745 stands as a powerful example of the potential of this scaffold, demonstrating high potency and selectivity for Aurora A.

| Compound | Target Kinase | IC50 (nM) | Selectivity | Source |

| MK-8745 | Aurora A | 0.6 | >450-fold vs. Aurora B | [1][14] |

| MK-5108 (VX-689) | Aurora A | 0.064 | >200-fold vs. Aurora B/C | [8] |

| ENMD-2076 | Aurora A | 14 | Also inhibits FLT3, Src, VEGFR2, FGFR1 | [8] |

Downstream Cellular Effects of Aurora A Inhibition: Inhibition of Aurora A by compounds such as MK-8745 leads to a cascade of cellular events, ultimately culminating in cell death. A key determinant of the cellular outcome is the status of the tumor suppressor protein p53.[7]

-

In p53 wild-type cells: Inhibition of Aurora A leads to the induction of p53 phosphorylation (at Ser15) and an increase in p53 protein expression. This activation of the p53 pathway triggers apoptosis.[11][15]

-

In p53-deficient cells: Cells are unable to undergo apoptosis in response to Aurora A inhibition. Instead, they typically arrest in the G2/M phase of the cell cycle and may become polyploid.[7]

The signaling pathway below illustrates the central role of Aurora A in mitosis and the consequences of its inhibition.

Protocol 2: p53-Dependent Apoptosis Assay by Flow Cytometry

This protocol describes how to assess apoptosis in cancer cells treated with an indazole derivative using Annexin V and Propidium Iodide (PI) staining.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells where the membrane integrity is compromised.

-

Materials:

-

Cancer cell lines (e.g., HCT116 p53+/+ and HCT116 p53-/-)

-

Cell culture medium and supplements

-

Test compound (indazole derivative)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the test compound at various concentrations for a specified time (e.g., 24-48 hours). Include a vehicle control (DMSO).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA. Combine all cells and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Staining:

-

Resuspend the cell pellet in 100 µL of 1x Binding Buffer. [16] * Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [16] 5. Sample Preparation for Flow Cytometry: Add 400 µL of 1x Binding Buffer to each tube.

-

-

Data Acquisition: Analyze the samples on a flow cytometer within one hour. [16] 7. Data Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound. Compare the results between p53 wild-type and p53-deficient cell lines to assess p53 dependency.

-

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A Key Mediator of Angiogenesis

Mechanistic Rationale: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with essential nutrients and oxygen. [17]Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a primary mediator of this process. [15][18]Upon binding its ligand, VEGF, VEGFR-2 dimerizes and undergoes autophosphorylation, activating downstream signaling pathways that promote endothelial cell proliferation, migration, and survival. [18]Therefore, inhibiting VEGFR-2 is a well-established anti-cancer strategy. Indazole-based compounds have been successfully developed as potent VEGFR-2 inhibitors. [9][19] Exemplary Derivatives and In Vitro Activity: Several indazole derivatives have shown potent inhibitory activity against VEGFR-2.

| Compound/Drug | Target Kinase | IC50 (nM) | Source |

| Indazole Derivative 30 | VEGFR-2 | 1.24 | [9][19] |

| Axitinib | VEGFRs, PDGFR, Kit | 0.2 (VEGFR-2) | [20] |

| Pazopanib | VEGFRs, PDGFR, Kit | 30 (VEGFR-2) | [20] |

Experimental Protocol 3: In Vitro VEGFR-2 Kinase Assay

This protocol is similar in principle to the Aurora A kinase assay and is designed to measure the inhibitory activity of compounds against VEGFR-2.

-

Materials:

-

Recombinant Human VEGFR-2 (GST-tagged) (e.g., BPS Bioscience, Cat# 40301)

-

PTK Substrate (Poly (Glu:Tyr, 4:1)) (e.g., BPS Bioscience, Cat# 40217)

-

5x Kinase Buffer 1 (e.g., BPS Bioscience, Cat# 79334)

-

ATP (500 µM solution)

-

Test compound (dissolved in DMSO)

-

Kinase-Glo® MAX Assay Kit (Promega)

-

White, opaque 96-well plates

-

Luminometer

-

-

Procedure:

-

Reagent Preparation: Thaw and prepare 1x Kinase Buffer, ATP, and PTK substrate.

-

Master Mix Preparation: For each 25 µL reaction, prepare a master mixture containing 6 µL of 5x Kinase Buffer, 1 µL of 500 µM ATP, 1 µL of 50x PTK substrate, and 17 µL of sterile water. [15] 3. Plate Setup: Add 25 µL of the master mixture to each well. Add 5 µL of the diluted test compound or control solutions.

-

Enzyme Addition: Thaw VEGFR-2 enzyme on ice and dilute to 1 ng/µL in 1x Kinase Assay Buffer. Add 20 µL of the diluted enzyme to the "Test Wells" and "Positive Control" wells. Add 20 µL of 1x Kinase Buffer to the "Blank" wells. [15] 5. Incubation: Mix gently and incubate at 30°C for 45 minutes. [15] 6. Luminescence Detection: Add 50 µL of Kinase-Glo® MAX reagent to each well. Incubate at room temperature for 10-15 minutes. [15] 7. Data Acquisition and Analysis: Read luminescence and calculate IC50 values as described in Protocol 1.

-

p38 MAP Kinase: A Key Player in Inflammation and Stress Response

Mechanistic Rationale: p38 Mitogen-Activated Protein (MAP) Kinases are a family of serine/threonine kinases that are activated by cellular stress and inflammatory cytokines. [11]They play a crucial role in regulating inflammatory responses, and their dysregulation has been implicated in various inflammatory diseases and cancer. [21]The substrates of p38 include transcription factors and other kinases, which in turn regulate the production of pro-inflammatory cytokines like TNF-α and IL-1β. [11]Therefore, inhibitors of p38 MAP kinase are being investigated as potential anti-inflammatory and anti-cancer agents.

Exemplary Derivatives and In Vitro Activity: While specific derivatives from 5-bromo-7-methyl-1H-indazole targeting p38 are not as extensively documented as for other kinases, the broader indazole scaffold has been explored for this target.

| Compound/Drug | Target Kinase | IC50 (nM) | Source |

| Indazole Derivative 11k | p38α MAPK | 3370 | [21] |

| SB203580 (Adezmapimod) | p38α MAPK | 222.44 | [22] |

Experimental Protocol 4: Nonradioactive p38 MAP Kinase Assay

This protocol uses an immunoprecipitation-based method to measure p38 activity.

-

Principle: Active, phosphorylated p38 is immunoprecipitated from cell lysates. An in vitro kinase assay is then performed using the immunoprecipitated kinase and a recombinant substrate (ATF-2). The phosphorylation of ATF-2 is detected by Western blotting with a phospho-specific antibody.

-

Materials:

-

Cell Lysis Buffer (e.g., Cell Signaling Technology, Cat# 9803)

-

Immobilized Phospho-p38 MAPK (Thr180/Tyr182) Monoclonal Antibody

-

ATF-2 Fusion Protein (substrate)

-

10x Kinase Buffer

-

ATP (10 mM)

-

3x SDS Sample Buffer

-

Phospho-ATF-2 (Thr71) Antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Cell Lysis and Immunoprecipitation:

-

Lyse cells treated with or without a stimulus (e.g., UV radiation, anisomycin) to activate p38.

-

Incubate the cell lysate with the immobilized phospho-p38 antibody overnight at 4°C to pull down active p38.

-

Wash the immunoprecipitated pellets with cell lysis buffer and then with kinase buffer. [2] 2. Kinase Reaction:

-

Resuspend the pellet in 1x Kinase Buffer supplemented with 200 µM ATP and the ATF-2 substrate.

-

For inhibitor studies, pre-incubate the pellet with the test compound before adding the ATP/substrate mix.

-

Incubate for 30 minutes at 30°C. [2] 3. Termination and Sample Preparation: Terminate the reaction by adding 3x SDS Sample Buffer and boiling for 5 minutes.

-

-

Western Blotting:

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with the primary Phospho-ATF-2 antibody overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate. [2] 5. Data Analysis: Quantify the band intensities to determine the level of ATF-2 phosphorylation, which corresponds to p38 kinase activity.

-

-

Conclusion

The 5-bromo-7-methyl-1H-indazole core is a strategically important scaffold in the design and synthesis of potent and selective kinase inhibitors. Derivatives based on this structure have shown significant promise in targeting key kinases implicated in cancer, such as Aurora A and VEGFR-2, as well as in inflammatory pathways mediated by p38 MAP kinase. The versatility of the indazole ring, combined with the synthetic accessibility provided by the bromo substituent, allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The experimental protocols detailed in this guide provide a robust framework for researchers to validate the biological activity of novel derivatives synthesized from this privileged scaffold, paving the way for the development of next-generation targeted therapies.

References

-

The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PMC. (n.d.). Retrieved January 9, 2026, from [Link]

-

VEGFR2(KDR) Kinase Assay Kit - BPS Bioscience. (n.d.). Retrieved January 9, 2026, from [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (n.d.). Retrieved January 9, 2026, from [Link]

- Assays to measure p53-dependent and -independent apoptosis. (2004). Methods in Molecular Biology, 285, 289-302. doi: 10.1385/1-59259-813-7:289

-

Human VEGFR Reporter Assay Kit - Indigo Biosciences. (n.d.). Retrieved January 9, 2026, from [Link]

-

Apoptosis Protocols - USF Health. (n.d.). Retrieved January 9, 2026, from [Link]

- Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (2016). European Journal of Medicinal Chemistry, 126, 926-941. doi: 10.1016/j.ejmech.2016.11.054

- Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. (2024). European Journal of Medicinal Chemistry, 279, 116889. doi: 10.1016/j.ejmech.2024.116889

-

The Strategic Importance of 5-Bromo-7-methyl-1H-indazole in Modern Synthesis. (n.d.). Retrieved January 9, 2026, from [Link]

- Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. (2022). Molecules, 27(19), 6203. doi: 10.3390/molecules27196203

-

Chemi-Verse™ Aurora Kinase A Assay Kit - BPS Bioscience. (n.d.). Retrieved January 9, 2026, from [Link]

- Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (2023). ACS Omega, 8(21), 18883-18897. doi: 10.1021/acsomega.3c00605

-

Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]

- Identification of an Aurora kinase inhibitor specific for the Aurora B isoform. (2018). Oncotarget, 9(1), 112-124. doi: 10.18632/oncotarget.23126

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method | Request PDF. (2025). Retrieved January 9, 2026, from [Link]

- Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. (2021). Pharmaceuticals, 14(3), 263. doi: 10.3390/ph14030263

-

Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed. (n.d.). Retrieved January 9, 2026, from [Link]

- Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. (2021). Molecules, 26(6), 1716. doi: 10.3390/molecules26061716

- New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 543-557. doi: 10.1080/14756366.2022.2028825

- Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. (2022). Results in Chemistry, 4, 100301. doi: 10.1016/j.rechem.2022.100301

-

p38 MAP Kinase Inhibitors in Clinical Trials. | Download Table - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]

- Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. (2025). ChemMedChem. doi: 10.1002/cmdc.202400511

-

Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed. (n.d.). Retrieved January 9, 2026, from [Link]

-

(PDF) A Cell Biologist's Field Guide to Aurora Kinase Inhibitors - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]

-

New series of VEGFR-2 inhibitors and apoptosis enhancers | DDDT - Dove Medical Press. (n.d.). Retrieved January 9, 2026, from [Link]

- Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. (2021). Molecules, 26(6), 1716. doi: 10.3390/molecules26061716

- Aurora kinase inhibitors: Progress towards the clinic. (2011). Journal of Medicinal Chemistry, 54(14), 4875-4888. doi: 10.1021/jm200159u

Sources

- 1. sigmaaldrich.cn [sigmaaldrich.cn]

- 2. media.cellsignal.com [media.cellsignal.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. promega.com [promega.com]

- 5. Flow cytometric analysis of p53-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. p38 beta Kinase Enzyme System Application Note [promega.kr]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. promega.com [promega.com]

- 12. Assays to measure p53-dependent and -independent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. resources.revvity.com [resources.revvity.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. Apoptosis Protocols | USF Health [health.usf.edu]

- 17. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

- 21. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of Substituted 1H-Indazole Compounds: A Technical Guide for Drug Discovery Professionals

Abstract

The 1H-indazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous clinically successful and late-stage investigational drugs. Its unique electronic properties and structural versatility allow for multi-directional substitution, enabling the fine-tuning of pharmacological properties. This in-depth technical guide provides a comprehensive overview of the pharmacology of substituted 1H-indazole compounds for researchers, scientists, and drug development professionals. We will delve into their primary mechanisms of action, focusing on protein kinase inhibition, explore the critical structure-activity relationships that drive potency and selectivity, and discuss the key pharmacokinetic and toxicological considerations for advancing these compounds through the drug discovery pipeline. This guide is designed to be a practical resource, integrating field-proven insights with detailed experimental protocols and data visualization to empower the rational design of next-generation 1H-indazole-based therapeutics.

Introduction: The Rise of the 1H-Indazole Scaffold in Modern Drug Discovery

Nitrogen-containing heterocyclic compounds are a cornerstone of modern pharmaceuticals, and among them, the 1H-indazole core has garnered significant attention for its broad range of biological activities.[1][2] This bicyclic system, composed of a benzene ring fused to a pyrazole ring, is a versatile pharmacophore found in a variety of therapeutic agents.[3][4] While rarely found in nature, synthetic derivatives of 1H-indazole have demonstrated potent anticancer, anti-inflammatory, and neuroprotective properties, among others.[3][5]

The clinical and commercial success of indazole-based drugs such as the anti-cancer agents Axitinib, Pazopanib, and Entrectinib underscores the therapeutic potential of this scaffold.[6] These drugs primarily function as inhibitors of protein kinases, a class of enzymes that play a critical role in cellular signaling pathways frequently dysregulated in diseases like cancer.[7][8] The 1H-indazole moiety often serves as an effective hinge-binding motif, anchoring the inhibitor to the ATP-binding site of the target kinase.[5]

This guide will provide a deep dive into the pharmacology of this important class of compounds, with a focus on practical applications for drug discovery teams. We will explore the "why" behind experimental choices and provide the tools to design and execute robust pharmacological characterization.

Mechanism of Action: Targeting Key Signaling Cascades

The predominant mechanism of action for a large number of pharmacologically active 1H-indazole derivatives is the inhibition of protein kinases. These enzymes are central to signal transduction pathways that control cell growth, proliferation, differentiation, and survival.[7] By competitively binding to the ATP pocket of these kinases, substituted 1H-indazoles can effectively block downstream signaling, leading to a therapeutic effect.

Inhibition of Receptor Tyrosine Kinases (RTKs) in Angiogenesis and Cancer